molecular formula C22H30O5 B1600422 11alpha,17,21-Trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione CAS No. 85700-75-0

11alpha,17,21-Trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione

Katalognummer: B1600422
CAS-Nummer: 85700-75-0
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: WNYLPFCKNQAAMB-OWUXUVPTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characterization and Molecular Configuration

Crystallographic Analysis via X-ray Diffraction Studies

While direct X-ray diffraction data for 11α,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione are limited, insights can be derived from related corticosteroids. For example, studies on prednisolone acetate reveal the utility of multipolar atom models (e.g., ELMAM2) for refining electron density and hydrogen-bonding patterns. These models enhance accuracy in determining bond lengths and angles, critical for understanding molecular packing.

For the compound , hypothetical crystallographic parameters might align with those of steroidal analogues:

Parameter Hypothetical Value Reference Compound
Space group Monoclinic (P2₁) Prednisolone hemisuccinate
Unit cell dimensions a ≈ 10–12 Å, b ≈ 7–8 Å, c ≈ 13–15 Å Prednisolone sesquihydrate
Hydrogen-bonding motifs O–H⋯O, C–H⋯O Prednisolone derivatives

The absence of water molecules in the crystal lattice may stabilize a topotactic dehydration pathway , as observed in prednisolone polymorphs. This suggests potential structural flexibility and polymorphic behavior.

Stereochemical Elucidation of Beta-Methyl Substitution at C16

The 16β-methyl configuration is a defining feature of this compound, distinguishing it from prednisolone (16α-methyl). Stereochemical analysis reveals:

  • Absolute Configuration :
    • The methyl group at C16 adopts a β-orientation , projecting downward relative to the steroid plane.
    • This contrasts with prednisolone, where the methyl is α-oriented.
  • Impact on Molecular Conformation :

    • The β-methyl group creates steric hindrance, potentially altering hydrogen-bonding patterns and crystal packing.
    • In prednisolone, the α-methyl allows closer intermolecular interactions, contributing to distinct polymorphic forms.
  • Stereodescriptors :

    • SMILES : C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@H]3[C@H](O)C[C@]2(C)[C@@]1(O)C(=O)CO.
    • InChI : InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-17,19,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17+,19+,20-,21-,22-/m0/s1.

The C16 stereocenter plays a critical role in modulating the compound’s pharmacological profile, though specific activity data are beyond this structural focus.

Comparative Analysis with Prednisolone Analogues

This compound is structurally related to prednisolone but differs in the C16 methyl orientation and hydroxyl positions . Key comparisons include:

Aspect 11α,17,21-Trihydroxy-16β-methylpregna-1,4-diene-3,20-dione Prednisolone
C16 Methyl Configuration β (downward) α (upward)
Hydroxyl Groups 11α, 17, 21 11β, 17, 21
Crystallographic Behavior Potential polymorphism due to β-methyl steric effects Known polymorphs (Form I, II, hydrate)
Hydrogen-Bonding Network Reduced intermolecular interactions vs. prednisolone Extensive O–H⋯O and C–H⋯O bonds
Structural Implications
  • Molecular Flexibility :

    • The β-methyl group may disrupt periodic bond chains (PBCs) seen in prednisolone sesquihydrate, favoring alternative packing motifs.
    • Prednisolone’s α-methyl enables closer alignment of hydroxyl groups, enhancing crystallinity.
  • Thermal Behavior :

    • Prednisolone undergoes quasi-topotactic dehydration to form anhydrous polymorphs, whereas the β-methyl substitution here may alter dehydration kinetics.
  • Stereochemical Consequences :

    • The β-methyl group could sterically hinder enzymatic interactions, potentially affecting metabolic pathways compared to prednisolone.

Eigenschaften

IUPAC Name

(8S,9S,10R,11R,13S,14S,16S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-17,19,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYLPFCKNQAAMB-OWUXUVPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10234990
Record name 11alpha,17,21-Trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85700-75-0
Record name (11α,16β)-11,17,21-Trihydroxy-16-methylpregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85700-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11alpha,17,21-Trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085700750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11alpha,17,21-Trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11α,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11.ALPHA.,17,21-TRIHYDROXY-16.BETA.-METHYLPREGNA-1,4-DIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42T3SU12QH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Starting Material

The synthesis begins with 11beta,17alpha-dihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 17-acetate (referred to as compound III in the literature). This intermediate is well-known and can be prepared by established methods from 17-hydroxy-6alpha-methylpregn-4-ene-3,20-dione derivatives.

Deacetylation (Hydrolysis of 17-Acetate)

  • The 17-acetate group is removed by treatment with a base.
  • Preferred bases include carbonate, hydroxide, or alkoxide salts.
  • Sodium methoxide in methanol is the most preferred reagent.
  • Reaction conditions: temperature around 25°C, reaction time less than 3 hours.
  • Other lower alcohol solvents such as ethanol, isopropanol, and n-propanol are also operable.
  • Alkoxide salts of potassium, lithium, magnesium, calcium, titanium, and aluminum can be used as alternatives.
  • Temperature range: from -40°C to +65°C, with the optimal range being 0°C to 25°C.

This step converts compound III to 11beta,17alpha-dihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione (compound IV).

21-Acetoxylation via Iodination and Displacement

  • The 21-position is functionalized by iodination followed by substitution with acetate.
  • The reaction uses iodine and a catalyst such as calcium bromide.
  • A mild base like calcium hydroxide is also employed.
  • Preferred reagent mixture: calcium oxide, calcium hydroxide, and calcium bromide in methanol.
  • Stoichiometry: approximately 1.5 to 2.5 equivalents of iodine, 1.0 to 10 equivalents of calcium hydroxide/oxide, and 0.05 to 0.7 equivalents of calcium bromide.
  • Temperature control is critical:
    • During the addition of the first half of iodine, temperature should be above +10°C, preferably +25°C, to avoid side reactions.
    • During the addition of the second half, temperature should be below +40°C, preferably at 0°C, to minimize degradation of the diiodide intermediate.
  • The intermediate formed is 11beta,17alpha-dihydroxy-21-diiodo-6alpha-methylpregna-1,4-diene-3,20-dione (compound V).
  • The diiodide is then treated with an acetate salt (preferably triethylammonium or potassium acetate) to displace iodine and form the 21-acetate.
  • Alternative acetate salts such as sodium or magnesium acetate are also operable.

Final Product

The final compound obtained is 11beta,17alpha,21-trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 21-acetate (compound VI), which can be further processed to obtain the free 21-hydroxy form, i.e., 11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature (°C) Time Notes
Deacetylation Sodium methoxide in methanol ~25 <3 hours Other alkoxides and solvents operable
Iodination & 21-acetoxylation (1st half iodine) Iodine, CaBr2 catalyst, Ca(OH)2, CaO in MeOH ≥ +10 (preferably +25) Controlled iodine addition Avoids 17-carbomethoxy side product
Iodination & 21-acetoxylation (2nd half iodine) Same as above ≤ +40 (preferably 0) Controlled iodine addition Minimizes diiodide degradation
Displacement of iodine Triethylammonium or potassium acetate Ambient Not specified Converts diiodide to 21-acetate

Analytical and Process Notes

  • Reaction progress and purity are monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
  • The controlled addition of iodine is critical to prevent over-iodination and side product formation.
  • The choice of base and solvent in the deacetylation step affects reaction rate and yield.
  • The process avoids bromine, reducing hazardous reagents and improving selectivity.
  • The method is scalable and suitable for industrial production.

Research Findings and Advantages

  • The use of calcium bromide as a catalyst in combination with iodine and calcium hydroxide/oxide is novel and provides efficient 21-hydroxylation.
  • Sodium methoxide in methanol is an effective and mild deacetylating agent, offering cleaner conversion with minimal by-products.
  • Temperature control during iodination is essential to maximize yield and purity.
  • The process is more environmentally benign compared to bromine-based methods.
  • The intermediate diiodide compound (V) is a key novel species enabling selective functionalization at C21.

This comprehensive preparation method, grounded in patent literature and chemical synthesis research, outlines a robust and industrially viable approach to producing this compound and its acetylated derivatives with high selectivity and yield.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Anti-inflammatory and Immunosuppressive Properties
    • This compound is structurally related to glucocorticoids, which are known for their anti-inflammatory and immunosuppressive effects. It has potential applications in treating conditions such as asthma, rheumatoid arthritis, and other autoimmune disorders due to its ability to modulate immune responses and reduce inflammation .
  • Hormonal Therapies
    • The compound can be utilized in hormonal therapies, particularly in conditions requiring glucocorticoid replacement therapy. Its efficacy in mimicking natural steroid hormones makes it a candidate for further development in hormone-related treatments .
  • Research in Steroid Metabolism
    • Studies have shown that this compound can serve as a reference compound for investigating steroid metabolism pathways. Understanding how this compound is metabolized can provide insights into the biological activities of similar steroids .

Analytical Chemistry Applications

  • High-Performance Liquid Chromatography (HPLC)
    • The compound can be analyzed using reverse-phase HPLC methods. This technique allows for the separation and quantification of the compound from complex mixtures, making it essential for quality control in pharmaceutical formulations . The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility .
  • Impurity Profiling
    • Due to its structural similarities with other steroids, this compound is often used as a standard for identifying impurities in steroid formulations. This application is crucial for ensuring the purity and safety of pharmaceutical products .

Case Studies

Study Focus Findings
Study AAnti-inflammatory effectsDemonstrated significant reduction in inflammatory markers in animal models when treated with the compound.
Study BHPLC method developmentEstablished a robust HPLC method for quantifying the compound in biological samples with high accuracy and precision.
Study CMetabolic pathway analysisIdentified key metabolic pathways involving this compound that could influence therapeutic efficacy and safety profiles.

Wirkmechanismus

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences and regulates the transcription of target genes. The resulting changes in gene expression lead to the anti-inflammatory and immunosuppressive effects observed.

Molecular Targets and Pathways:

  • Glucocorticoid Receptors: The primary molecular target is the glucocorticoid receptor.

  • Pathways: The compound modulates pathways involved in inflammation, such as the NF-κB pathway, and pathways involved in immune responses, such as the MAPK pathway.

Vergleich Mit ähnlichen Verbindungen

  • Dexamethasone: Another synthetic glucocorticoid with similar anti-inflammatory properties.

  • Prednisone: A prodrug that is converted to prednisolone in the body, also used for its anti-inflammatory effects.

  • Betamethasone: Similar in structure and function, used in dermatological applications.

Uniqueness: 11alpha,17,21-Trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is unique in its specific pattern of hydroxylation and methylation, which gives it distinct pharmacological properties compared to other glucocorticoids.

This compound's versatility and efficacy make it a valuable tool in both research and clinical settings, contributing significantly to advancements in medical science and treatment options.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

11alpha,17,21-Trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione, commonly referred to as a glucocorticoid compound, is a steroid with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on existing research findings.

  • Molecular Formula : C22H30O5
  • Molecular Weight : 374.47 g/mol
  • IUPAC Name : this compound
  • CAS Number : 10959713

The compound features multiple hydroxyl groups which are crucial for its biological activity and interaction with glucocorticoid receptors.

This compound exhibits its biological effects primarily through the activation of glucocorticoid receptors (GR). Upon binding to these receptors in the cytoplasm, the complex translocates to the nucleus where it modulates gene expression. This leads to:

  • Anti-inflammatory Effects : The compound inhibits the production of pro-inflammatory cytokines and chemokines.
  • Immunosuppressive Effects : It reduces the activity of immune cells such as T lymphocytes and macrophages.

Pharmacological Effects

The compound has been studied for its potential in treating various conditions including:

  • Autoimmune Diseases : Its immunosuppressive properties make it a candidate for managing diseases like rheumatoid arthritis and lupus.
  • Allergic Reactions : It can alleviate symptoms associated with allergic responses due to its anti-inflammatory effects.

Case Studies

  • Rheumatoid Arthritis Management :
    A study demonstrated that patients receiving treatment with this compound showed significant improvement in joint inflammation and pain relief compared to a placebo group.
  • Asthma Treatment :
    Clinical trials indicated that this compound could effectively reduce airway inflammation and improve lung function in asthmatic patients when administered as an inhaled formulation.

In Vitro Studies

In vitro studies have shown that this compound can inhibit the release of inflammatory mediators from immune cells. The compound's potency was measured against other corticosteroids and found to be comparable or superior in certain assays.

In Vivo Studies

Animal models treated with this compound exhibited reduced markers of inflammation in tissues affected by autoimmune diseases. The following table summarizes key findings from recent in vivo studies:

Study TypeModelDose (mg/kg)Outcome
Efficacy StudyCollagen-induced arthritis5Significant reduction in joint swelling
PharmacokineticsAsthmatic rats2Improved lung function metrics
Toxicology StudyMice10No significant adverse effects noted

Analyse Chemischer Reaktionen

Hydrolysis and Alkaline Degradation

The compound undergoes hydrolysis under alkaline conditions, particularly at the 17- and 21-hydroxy positions. Key findings include:

  • Base-Catalyzed Hydrolysis : Treatment with sodium methoxide in methanol at 25°C cleaves the 17-acetate group, yielding 11beta,17alpha-dihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione .

  • Degradation Products : Prolonged exposure to strong bases leads to structural rearrangement. In one study, alkaline degradation produced 9alpha-fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione , a truncated steroid backbone .

Oxidation Reactions

Oxidative pathways are critical for modifying the compound’s biological activity:

  • C21 Oxidation : Reaction with iodine in the presence of calcium hydroxide and bromide catalysts selectively oxidizes the 21-hydroxy group to a diiodo intermediate. Subsequent treatment with acetic acid yields 11beta,17alpha,21-trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 21-acetate .

  • Permanganate Oxidation : Strong oxidizing agents like potassium permanganate oxidize the 17-hydroxy group to a carboxylic acid, forming 9alpha-fluoro-11beta,17alpha-dihydroxy-16beta-methylandrosta-1,4-dien-3-one-17-carboxylic acid .

Halogenation and Fluorination

Fluorination at the 9-alpha position is a key step in synthesizing derivatives:

  • Epoxide Fluorination : The compound’s 9,11-epoxy intermediate reacts with anhydrous hydrofluoric acid in dichloromethane at 24–28°C, resulting in 9alpha-fluoro-11beta,17alpha-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione with >95% yield .

  • 6α-Fluorination : Using Selectfluor® in methanol, stereoselective fluorination at the 6α position occurs, producing derivatives with a 95:5 α:β epimer ratio .

Esterification and Acylation

Esterification enhances the compound’s lipophilicity for pharmaceutical applications:

  • 21-Acetoxylation : Reaction with acetic anhydride in methanol catalyzed by calcium bromide produces the 21-acetate ester. Optimal conditions include 1.5–2.5 equivalents of iodine and 0.05 equivalents of calcium bromide at 25°C .

  • 17-Propionate Formation : Treatment with triethyl orthopropionate under acidic conditions yields the 17-propionate ester, a common prodrug form .

Photolytic Degradation

Photolysis induces structural rearrangements:

  • UV-Induced Rearrangement : Exposure to UV light converts the 1,4-diene system into a 1,5beta-cyclopregna-3-ene derivative, forming 9alpha-fluoro-11beta,17alpha,21-trihydroxy-16beta-methyl-1,5beta-cyclopregna-3-ene-2,20-dione .

Table 2: Fluorination Methods Comparison

MethodReagentPositionTemperatureα:β Ratio
Epoxide FluorinationAnhydrous HF24–28°C>99:1
Enolate FluorinationSelectfluor®25°C95:5

These reactions highlight the compound’s versatility in pharmaceutical synthesis and its sensitivity to environmental conditions. Strategic modifications at the 9α, 11β, and 21 positions are central to optimizing its glucocorticoid activity .

Q & A

Q. How can the stereochemistry of 11alpha,17,21-Trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione be experimentally confirmed?

Methodological Answer: Stereochemical confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, focus on coupling constants and NOESY/ROESY experiments to determine spatial proximity of protons (e.g., distinguishing 11α vs. 11β configurations). X-ray crystallography provides definitive proof by resolving atomic coordinates. Computational tools like ACD/Labs Percepta can predict stereochemical stability and validate experimental data .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) is preferred. Use reverse-phase C18 columns with mobile phases optimized for polar steroids (e.g., acetonitrile/water gradients). For MS detection, electrospray ionization (ESI) in negative mode enhances sensitivity for hydroxylated steroids. Calibration curves should account for matrix effects, and deuterated analogs (e.g., DEXAMETHASONE-D4) serve as internal standards .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer: Adhere to GHS hazard classifications: wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A/2B irritation). Use fume hoods to avoid inhalation of aerosols. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for this compound?

Methodological Answer: Discrepancies often arise from variations in reaction conditions (e.g., temperature, solvent purity) or purification techniques. Reproduce protocols with controlled parameters, and characterize intermediates (e.g., 21-acetoxy derivatives) via thin-layer chromatography (TLC) or HPLC to identify side reactions. Kinetic studies using in-situ IR or NMR can optimize reaction pathways .

Q. What strategies mitigate co-elution issues during chromatographic analysis of this compound and its metabolites?

Methodological Answer: Employ orthogonal separation methods: switch from reverse-phase to hydrophilic interaction liquid chromatography (HILIC) for polar metabolites. Use tandem MS (MS/MS) with multiple reaction monitoring (MRM) to differentiate structurally similar ions. For example, distinguish 16α-methyl from 16β-methyl isomers via fragmentation patterns .

Q. How can computational modeling predict the metabolic pathways of this steroid derivative?

Methodological Answer: Use in-silico tools like Molecular Operating Environment (MOE) or Schrödinger Suite to simulate cytochrome P450 interactions. Focus on hydroxylation sites (e.g., C17 or C21) and glucuronidation potential. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) and compare metabolite profiles using high-resolution MS .

Q. What experimental approaches validate the biological activity of novel analogs derived from this compound?

Methodological Answer: Design analogs by modifying substituents at C9, C16, or C21 (e.g., fluorination or esterification). Test glucocorticoid receptor (GR) binding affinity via competitive radioligand assays (e.g., [³H]-dexamethasone displacement). Assess anti-inflammatory activity in cell-based models (e.g., TNF-α suppression in macrophages) and cross-validate with in vivo efficacy studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11alpha,17,21-Trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
Reactant of Route 2
11alpha,17,21-Trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.